(4R)-2-(2-Acetoxyphenyl)-3-(S-acetyl-3-mercaptopropanoyl)-4-thiazolidinecarboxylic acid
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Overview
Description
(4R)-2-(2-Acetoxyphenyl)-3-(S-acetyl-3-mercaptopropanoyl)-4-thiazolidinecarboxylic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, acetoxyphenyl group, and mercaptopropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(2-Acetoxyphenyl)-3-(S-acetyl-3-mercaptopropanoyl)-4-thiazolidinecarboxylic acid typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The acetoxyphenyl group is introduced via esterification reactions, while the mercaptopropanoyl moiety is incorporated through thiol-ene reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-(2-Acetoxyphenyl)-3-(S-acetyl-3-mercaptopropanoyl)-4-thiazolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercaptopropanoyl group can be oxidized to form disulfides.
Reduction: The thiazolidine ring can be reduced under specific conditions.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptopropanoyl group yields disulfides, while nucleophilic substitution of the acetoxy group can produce various substituted derivatives.
Scientific Research Applications
(4R)-2-(2-Acetoxyphenyl)-3-(S-acetyl-3-mercaptopropanoyl)-4-thiazolidinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R)-2-(2-Acetoxyphenyl)-3-(S-acetyl-3-mercaptopropanoyl)-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring and mercaptopropanoyl group play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Sulfur Compounds: Compounds like sulfur hexafluoride and sulfur dichloride share some structural similarities with the thiazolidine ring.
Methylammonium Lead Halides: These compounds have unique properties and applications in materials science, similar to the diverse applications of (4R)-2-(2-Acetoxyphenyl)-3-(S-acetyl-3-mercaptopropanoyl)-4-thiazolidinecarboxylic acid
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
75147-56-7 |
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Molecular Formula |
C17H19NO6S2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(2-acetyloxyphenyl)-3-(3-acetylsulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C17H19NO6S2/c1-10(19)24-14-6-4-3-5-12(14)16-18(13(9-26-16)17(22)23)15(21)7-8-25-11(2)20/h3-6,13,16H,7-9H2,1-2H3,(H,22,23) |
InChI Key |
XNWRFHDIFVKSNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2N(C(CS2)C(=O)O)C(=O)CCSC(=O)C |
Origin of Product |
United States |
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